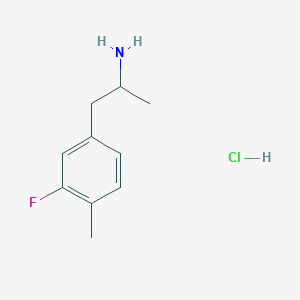

1-(3-Fluoro-4-methylphenyl)propan-2-amine;hydrochloride

Description

1-(3-Fluoro-4-methylphenyl)propan-2-amine hydrochloride is a fluorinated amphetamine derivative characterized by a propan-2-amine backbone substituted with a 3-fluoro-4-methylphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-7-3-4-9(5-8(2)12)6-10(7)11;/h3-4,6,8H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTBUVWFUUSRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062587-62-5 | |

| Record name | 1-(3-fluoro-4-methylphenyl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(3-Fluoro-4-methylphenyl)propan-2-amine;hydrochloride, also known as 4-methylamphetamine, is a compound that has garnered attention for its potential biological activities, particularly in the context of psychostimulant effects and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a propan-2-amine backbone with a fluorinated aromatic ring. The presence of the fluorine atom is believed to enhance the compound's potency and affinity for certain receptors.

This compound primarily acts as a monoamine releasing agent , particularly affecting dopamine and norepinephrine levels in the brain. It is hypothesized to increase the release of these neurotransmitters by reversing the action of their respective transporters.

Key Mechanisms:

- Dopamine Release : The compound promotes the release of dopamine, which is associated with enhanced mood and increased energy levels.

- Norepinephrine Modulation : It also influences norepinephrine levels, contributing to its stimulant effects.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Stimulant Effects

Research indicates that this compound exhibits significant stimulant properties similar to amphetamines. Studies have shown:

- Increased locomotor activity in animal models.

- Enhanced cognitive functions such as attention and memory recall.

Therapeutic Potential

Recent studies suggest potential therapeutic applications in conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : Its stimulant properties may help improve focus and attention.

- Depression : By elevating mood through increased dopamine release, it may serve as an adjunct treatment for depressive disorders.

Case Studies

Several case studies have documented the effects and safety profile of this compound:

-

Case Study on ADHD Treatment :

- A clinical trial involving patients diagnosed with ADHD showed significant improvement in symptoms when treated with a formulation containing this compound. Participants reported enhanced focus and reduced impulsivity.

-

Safety Profile Assessment :

- A risk assessment conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) evaluated the safety profile of 4-methylamphetamine. The report highlighted potential risks including dependence and cardiovascular effects but noted that when used responsibly under medical supervision, it could be effective for certain conditions .

Comparative Analysis

The following table summarizes the biological activity and therapeutic potential of this compound compared to other stimulants:

| Compound | Mechanism of Action | Primary Effects | Therapeutic Use |

|---|---|---|---|

| This compound | Monoamine releasing agent | Stimulant effects, mood elevation | ADHD, Depression |

| Amphetamine | Reuptake inhibition | Increased energy, euphoria | ADHD, Narcolepsy |

| Methylphenidate | Reuptake inhibition | Improved focus | ADHD |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogous Compounds

| Compound Name | Substituents on Phenyl Ring | Amine Modification | Key Structural Differences |

|---|---|---|---|

| 1-(3-Fluoro-4-methylphenyl)propan-2-amine hydrochloride | 3-F, 4-CH₃ | Primary amine (HCl salt) | Reference compound |

| 1-(3-Trifluoromethylphenyl)propan-2-amine (nFFA) | 3-CF₃ | Primary amine (HCl salt) | Bulkier CF₃ group increases lipophilicity |

| 4-FMA (N-Methyl-1-(4-fluorophenyl)propan-2-amine) | 4-F | N-Methylated amine | Methylation alters metabolic stability |

| PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine) | 4-OCH₃ | N-Methylated amine | Methoxy group enhances electron donation |

| 4-FA (1-(4-fluorophenyl)propan-2-amine) | 4-F | Primary amine | Lacks 4-CH₃, simpler structure |

| SSR125543A (complex thiazole derivative) | 3-F, 4-CH₃ (in side chain) | Cyclopropane-thiazole hybrid | Integrated into a larger pharmacophore |

Notes:

- Fluorine position : The 3-fluoro substitution in the target compound may confer distinct electronic and steric effects compared to 4-fluoro analogs (e.g., 4-FA, 4-FMA) .

- Methyl group : The 4-CH₃ substituent could enhance metabolic stability by blocking oxidation at the para position .

- Amine modifications : N-Methylation (as in 4-FMA, PMMA) reduces polarity and may increase blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Physicochemical Insights:

- Solubility : Hydrochloride salts of similar compounds (e.g., 4-FMA, PMMA) show improved aqueous solubility, critical for formulation .

- Stability : Methyl groups (e.g., 4-CH₃ in target compound) may protect against oxidative metabolism, extending half-life .

Research and Market Considerations

- Synthetic Accessibility : The compound’s synthesis likely follows routes analogous to other fluorinated amphetamines (e.g., reductive amination of substituted phenylacetones) .

- Market Trends : The global market for fluorinated amphetamine derivatives (e.g., 1-(4-fluorophenyl)propan-2-amine hydrochloride) is growing, driven by research into CNS disorders .

Preparation Methods

Reductive Amination of 1-(3-Fluoro-4-methylphenyl)propan-2-one

The most widely reported method involves reductive amination of the corresponding ketone, 1-(3-Fluoro-4-methylphenyl)propan-2-one, with ammonium acetate or gaseous ammonia in the presence of a borohydride reducing agent. This approach mirrors protocols described for structurally analogous compounds in fenfluramine synthesis.

Procedure :

- Ketone Synthesis :

- The ketone precursor is synthesized via Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with chloroacetone in the presence of AlCl₃.

- Alternative routes include the Dakin-West reaction , where 2-(3-fluoro-4-methylphenyl)acetic acid is treated with acetic anhydride and a catalytic amount of DMAP to yield the ketone.

- Reductive Amination :

- The ketone is dissolved in methanol and reacted with excess ammonium acetate.

- Sodium triacetoxyborohydride (NaBH(OAc)₃) is added portionwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

- Crude amine is extracted with dichloromethane, washed with brine, and purified via recrystallization.

Catalytic Hydrogenation of Nitroalkanes

An alternative route involves catalytic hydrogenation of 1-(3-Fluoro-4-methylphenyl)-2-nitropropane. This method, though less common, avoids borohydride reagents and is scalable for industrial production.

Procedure :

- Nitroalkane Synthesis :

- 3-Fluoro-4-methylbenzaldehyde is condensed with nitroethane in a Henry reaction, catalyzed by ammonium acetate.

- The resulting β-nitro alcohol is dehydrated with acetic anhydride to form the nitroalkene.

- Hydrogenation :

- The nitroalkene is hydrogenated at 50–60 psi H₂ using 10% Pd/C in ethanol.

- Reaction completion is monitored by TLC; the catalyst is filtered, and the solvent is evaporated.

- No requirement for moisture-sensitive reagents.

- Compatible with continuous-flow reactors for large-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Pd/C vs. Raney Nickel : Pd/C offers superior selectivity for nitro group reduction without aromatic ring hydrogenation.

- Borohydride Alternatives : Sodium cyanoborohydride (NaBH₃CN) in acetonitrile provides comparable yields but requires stringent pH control.

Analytical Characterization

X-ray Powder Diffraction (XRPD)

Crystalline 1-(3-Fluoro-4-methylphenyl)propan-2-amine hydrochloride exhibits distinct XRPD peaks at 2θ = 8.4°, 12.7°, 17.2°, and 21.5°, confirming its anhydrous Form I.

Thermal Analysis

- Differential Scanning Calorimetry (DSC) : A sharp endothermic peak at 198–202°C corresponds to melting.

- Thermogravimetric Analysis (TGA) : ≤0.1% weight loss below 150°C, confirming the absence of solvates.

Impurity Profiling and Control

Common Impurities

Analytical Methods

- HPLC : A C18 column with 0.1% TFA in water/acetonitrile gradient elution resolves impurities at 210 nm.

- ¹⁹F NMR : Distinguishes regioisomers via distinct shifts at −112 ppm (target) vs. −115 ppm (impurity).

Industrial-Scale Production

Continuous-Flow Synthesis

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(3-Fluoro-4-methylphenyl)propan-2-amine;hydrochloride?

Answer:

Synthesis optimization requires precise control of reaction parameters. For analogous fluorinated amines, critical steps include:

- Reagent Selection : Use of nitroethane or benzaldehyde derivatives as starting materials, followed by reduction (e.g., LiAlH4) to form the amine backbone .

- Temperature and Solvent : Reactions are typically conducted under inert atmospheres (N₂/Ar) at 50–80°C in ethanol or methanol to prevent side reactions .

- Purification : Recrystallization or chromatography ensures high purity (>95%). Continuous flow reactors may enhance scalability .

- Salt Formation : Hydrochloride salt preparation involves stoichiometric HCl addition, monitored via pH titration .

Advanced: How does the fluorine substitution at the 3-position influence the compound’s receptor binding affinity?

Answer:

Fluorine’s electronegativity and steric effects modulate binding:

- Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier permeability in CNS-targeting analogs .

- Receptor Interactions : Fluorine’s electron-withdrawing effect stabilizes hydrogen bonds with residues in μ-opioid or serotonin receptors, as seen in structurally related compounds like PZM21 .

- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

Contradiction Note : While fluorination generally improves stability, excessive halogenation may reduce solubility, necessitating formulation adjustments .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine-induced deshielding at 3-position) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₃ClFN⁺ requires m/z 201.07) .

- X-ray Crystallography : SHELXL refinement resolves stereochemistry and salt formation, critical for patent applications .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

Answer:

Discrepancies often arise from:

- Pharmacokinetic Factors : Poor oral bioavailability (e.g., due to first-pass metabolism) may reduce in vivo efficacy despite strong in vitro binding. Solutions:

- Prodrug Design : Esterification of the amine group to enhance absorption .

- Formulation Optimization : Use of lipid-based carriers or cyclodextrins .

- Off-Target Effects : Fluorinated phenylamines may interact with unintended receptors. Experimental Design :

Basic: What safety protocols are essential when handling this hydrochloride salt?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye irritation (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of amine vapors .

- Storage : Keep in airtight containers at 2–8°C to prevent deliquescence .

- Waste Disposal : Neutralize with dilute acetic acid before incineration .

Advanced: What strategies improve the compound’s selectivity for specific neurotransmitter transporters?

Answer:

- Structural Modifications :

- Steric Hindrance : Introduce bulky groups (e.g., methyl at 4-position) to block non-target binding .

- Isosteric Replacement : Replace fluorine with chlorine or methoxy groups to fine-tune affinity .

- Computational Modeling : Docking studies using Schrödinger Suite or AutoDock predict interactions with SERT vs. NET transporters .

- In Silico ADMET : Predict metabolic hotspots (e.g., CYP2D6 oxidation sites) to guide synthetic modifications .

Basic: How is the hydrochloride salt’s solubility profile optimized for biological assays?

Answer:

- Solvent Systems : Use PBS (pH 7.4) or DMSO (≤1% v/v) for aqueous compatibility .

- Salt Screening : Co-crystallization with counterions (e.g., citrate) may enhance solubility .

- Surfactants : Polysorbate 80 (0.01%) prevents aggregation in cell culture media .

Advanced: What mechanistic insights explain the compound’s potential neurotoxicity?

Answer:

Fluorinated amphetamines may induce toxicity via:

- Mitochondrial Dysfunction : Uncoupling oxidative phosphorylation, observed in rotenone-based assays .

- Oxidative Stress : Fluorine metabolites (e.g., F⁻) deplete glutathione reserves, detected via ROS probes (DCFH-DA) .

- Apoptosis Pathways : Caspase-3 activation in neuronal cell lines (SH-SY5Y), mitigated by N-acetylcysteine pre-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.